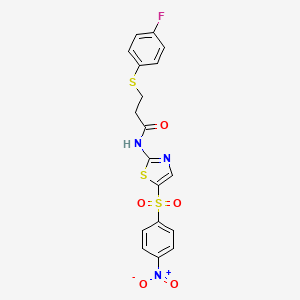

3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide

Description

This compound features a thiazole core substituted at position 5 with a 4-nitrophenylsulfonyl group and at position 2 with a propanamide chain bearing a 4-fluorophenylthio moiety. Its molecular formula is C₁₈H₁₄FN₃O₅S₂, with a molecular weight of 451.44 g/mol.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O5S3/c19-12-1-5-14(6-2-12)28-10-9-16(23)21-18-20-11-17(29-18)30(26,27)15-7-3-13(4-8-15)22(24)25/h1-8,11H,9-10H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVPQGJDTLNBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)CCSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the thiazole ring.

Sulfonylation: The nitrophenyl sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides and appropriate bases.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of thiazole derivatives, including the target compound, as antiviral agents. The mechanism of action often involves inhibition of viral replication or interference with viral protein synthesis.

Case Study: Antiviral Efficacy

A study evaluated the antiviral efficacy of various thiazole derivatives against HIV and other viruses. Compounds similar to 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide exhibited significant inhibitory effects on reverse transcriptase activity, indicating their potential for development as antiviral therapeutics .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines.

Case Study: Colorectal Carcinogenesis

Research has demonstrated that thiazole derivatives can modulate pathways involved in colorectal cancer progression. For instance, compounds structurally related to the target compound showed promising results in inhibiting cell proliferation and inducing apoptosis in colorectal cancer cells .

Enzyme Inhibition

The compound's structural features suggest potential activity as an enzyme inhibitor, particularly against phospholipases and other key enzymes involved in inflammatory processes.

Case Study: Phospholipase A2 Inhibition

A detailed investigation into enzyme interactions revealed that thiazole derivatives could inhibit human secretory phospholipases A2, which play a crucial role in inflammation . This inhibition could lead to therapeutic applications in treating inflammatory diseases.

Toxicological Studies

Understanding the safety profile of this compound is essential for its development as a therapeutic agent. Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxic effects at high concentrations, they may have acceptable safety margins at therapeutic doses .

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues

N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31, )

- Key Features : Shares the thiazol-2-yl and propanamide backbone but replaces the sulfonyl and nitrophenyl groups with a furan ring.

- Activity : Demonstrates potent KPNB1 inhibition and anticancer activity in cell assays .

CDD-934506 ()

- Structure : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide.

- Key Features : Contains a sulfonylthiazole-like scaffold but substitutes the thiazole with an oxadiazole ring and uses an acetamide (shorter chain) instead of propanamide.

2-(4-Nitrophenyl)-N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)acetamide ()

- Structure : Nearly identical to the target compound but features an acetamide chain (vs. propanamide) and a second nitro group.

- Molecular Weight : 448.43 g/mol (vs. 451.44 g/mol for the target).

Physicochemical Properties

A comparative analysis of molecular weights, melting points, and structural features is summarized below:

- Melting Points : Higher melting points in compounds like 8i (142–144°C) correlate with increased molecular weight and rigid piperidinyl-sulfonyl groups, whereas the target compound’s flexibility may result in a lower melting point .

Biological Activity

The compound 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of thiazole derivatives typically involves the reaction of thioketones with various electrophiles. For this specific compound, the synthesis can be achieved through a multi-step process involving the introduction of both the 4-fluorophenyl thio group and the 4-nitrophenyl sulfonyl moiety onto a thiazole scaffold. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to our target have shown IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against various cancer cell lines, suggesting a potential for cytotoxic activity against tumors . The presence of electron-donating groups on the phenyl ring significantly enhances this activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | A-431 | 1.61 |

| 10 | Jurkat | 1.98 |

Enzyme Inhibition

The compound is also noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. In silico studies have demonstrated that similar compounds exhibit strong binding affinities to AChE, indicating a promising pathway for further drug development .

Antimicrobial Properties

Thiazole derivatives have been evaluated for their antimicrobial activities as well. Studies report that certain thiazoles show potent activity against bacterial strains, which could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival .

Case Study 1: Antitumor Efficacy

A study published in MDPI highlighted a series of thiazole compounds demonstrating significant antiproliferative effects in vitro. The compound's structural modifications were correlated with enhanced cytotoxicity against cancer cells, emphasizing the importance of substituents on the phenyl ring .

Case Study 2: AChE Inhibition

In a computational study examining various thiazole derivatives, one compound was found to have a G-score of -7.30 kcal/mol when docked with AChE, indicating strong binding affinity and potential as an Alzheimer's therapeutic agent .

The biological activity of This compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer metabolism or neurotransmitter breakdown.

- Cell Cycle Arrest : Some thiazoles have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives increase oxidative stress within cells, contributing to their cytotoxic effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing thiazole-sulfonamide derivatives like 3-((4-fluorophenyl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)propanamide?

- Methodological Answer : A common approach involves coupling reactions between functionalized thiazole intermediates and sulfonamide precursors. For example, Suzuki-Miyaura cross-coupling can introduce aryl groups (e.g., 4-fluorophenyl) to the thiazole core, as demonstrated in the synthesis of structurally analogous compounds . Oxidative chlorination of sulfide intermediates (e.g., using Lawesson’s reagent) followed by sulfonamide formation is another critical step, as seen in the synthesis of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives . Key challenges include optimizing reaction conditions (solvent, catalyst, temperature) to improve yields, which range from 63% to 95% in similar protocols .

Q. How are spectroscopic techniques (NMR, MS, IR) applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons from the 4-fluorophenyl and 4-nitrophenyl groups appear as distinct doublets (δ ~7.2–8.5 ppm), while sulfonamide and thioether linkages are confirmed via characteristic shifts (e.g., sulfonyl S=O at ~130 ppm in ¹³C NMR) .

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide-thiazole backbone .

- IR : Stretching vibrations for S=O (~1350 cm⁻¹), C-F (~1100 cm⁻¹), and amide C=O (~1650 cm⁻¹) confirm functional groups .

Q. What in vitro assays are typically used to evaluate the biological activity of such compounds?

- Methodological Answer :

- Anticancer Screening : NCI-60 cell line panels are standard for assessing cytotoxicity, with IC₅₀ values calculated for dose-response relationships .

- Enzyme Inhibition : Fluorescence-based assays (e.g., KPNB1 inhibition) measure compound interactions with target proteins, as seen in analogous thiazole derivatives .

- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations to correlate bioactivity with pharmacokinetic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assay conditions?

- Methodological Answer : Discrepancies often arise from variations in cell permeability, metabolic stability, or off-target effects. To address this:

- Perform metabolic profiling (e.g., liver microsome assays) to identify degradation products .

- Use isogenic cell lines (wild-type vs. gene-edited) to isolate target-specific effects. For example, testing CDK7 inhibition in kinase-dead mutants can clarify mechanism-of-action .

- Apply chemoinformatics tools (e.g., molecular docking) to predict binding affinities and rationalize activity differences .

Q. What strategies optimize the selectivity of this compound for its intended target (e.g., CDK7) over structurally related kinases?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the thiazole (e.g., replacing 4-nitrophenyl with less electron-withdrawing groups) to reduce off-target binding .

- Covalent Binding Probes : Introduce reactive warheads (e.g., acrylamides) to form irreversible bonds with cysteine residues near the ATP-binding pocket, as patented for CDK7 inhibitors .

- Kinome-Wide Profiling : Use platforms like KinomeScan to quantify inhibition across 400+ kinases and identify selectivity hotspots .

Q. How can computational methods guide the redesign of this compound to improve solubility without compromising activity?

- Methodological Answer :

- LogP Reduction : Introduce polar groups (e.g., hydroxyl, morpholine) at non-critical positions, balancing hydrophilicity with SAR data .

- Co-Crystal Structures : Resolve X-ray crystallography data of the compound bound to its target to identify regions tolerant to modification .

- Molecular Dynamics Simulations : Predict conformational changes upon substitution and assess stability of water-mediated hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.